molecular formula C7H4BrNS B1273717 6-Bromobenzothiazole CAS No. 53218-26-1

6-Bromobenzothiazole

Cat. No. B1273717
CAS RN: 53218-26-1
M. Wt: 214.08 g/mol
InChI Key: YJOUISWKEOXIMC-UHFFFAOYSA-N
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Patent
US07928140B2

Procedure details

A 100 mL, one neck round bottom flask was charged with 2-amino-5-bromobenzenethiol (1.19 g, 5.83 mmol), triethyl orthoformate (9.70 ml, 58.3 mmol), 10 mL TFE, and a stirbar. A reflux condenser with a vacuum/nitrogen inlet was a fixed to the flask, and the system was degassed by evacuating to 5 mm Hg, and refilling with nitrogen. To the solution was added 200 mg dithiothreitol, and the reaction was heated using a 80° C. oil bath for 12 h. The reaction was cooled, and concentrated in vacuo. The crude was not characterized further.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[SH:9].[CH:10](OCC)(OCC)OCC>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[CH:10][S:9][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)S
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reflux condenser with a vacuum/nitrogen inlet was
CUSTOM
Type
CUSTOM
Details
the system was degassed
CUSTOM
Type
CUSTOM
Details
by evacuating to 5 mm Hg
ADDITION
Type
ADDITION
Details
To the solution was added 200 mg dithiothreitol
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
CUSTOM
Type
CUSTOM
Details
using a 80° C.
CUSTOM
Type
CUSTOM
Details
for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(N=CS2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.